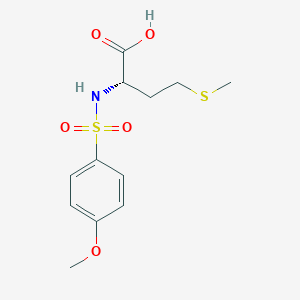

((4-Methoxyphenyl)sulfonyl)-L-methionine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGHKXMUEWMGNJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Stereoselective Synthesis of Sulfonamide Linkages with L-Methionine

The formation of a stable sulfonamide bond between the amino group of L-methionine and a sulfonyl moiety is a cornerstone of synthesizing ((4-Methoxyphenyl)sulfonyl)-L-methionine. The primary challenge in this synthesis is the preservation of the inherent chirality of the L-methionine starting material.

Exploration of Reaction Pathways for Sulfonyl Group Introduction

The most common method for the synthesis of N-sulfonylated amino acids is the Schotten-Baumann reaction. chemicalbook.comresearchgate.net This reaction involves the acylation of the amino acid with a sulfonyl chloride in the presence of a base. For the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine, L-methionine is reacted with 4-methoxyphenylsulfonyl chloride.

A typical laboratory-scale synthesis would involve dissolving L-methionine in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium carbonate, to deprotonate the amino group and enhance its nucleophilicity. An organic solvent, like diethyl ether or dichloromethane, is often used to create a two-phase system. chemicalbook.com The 4-methoxyphenylsulfonyl chloride, dissolved in the organic solvent, is then added to the aqueous solution of L-methionine. The reaction is typically stirred at room temperature. The basic aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide. chemicalbook.com

The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine via the Schotten-Baumann reaction.

After the reaction is complete, the product is typically isolated by acidification of the aqueous layer, which precipitates the N-sulfonylated amino acid. The crude product can then be purified by recrystallization.

Chiral Purity Considerations in L-Methionine Derivatization

Maintaining the stereochemical integrity of the chiral center in L-methionine is paramount during the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine. Racemization, the formation of a mixture of L- and D-enantiomers, can occur under harsh reaction conditions, particularly with excessive base or elevated temperatures.

The enantiomeric purity of the final product is typically assessed using chiral high-performance liquid chromatography (HPLC). orgsyn.orgchemicalbook.com This analytical technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Various types of CSPs, such as those based on cyclofructans or macrocyclic antibiotics like teicoplanin, have been successfully employed for the separation of methionine enantiomers and their derivatives. orgsyn.orgyale.edu The choice of mobile phase composition, including the organic modifier and any additives, is crucial for achieving optimal separation. orgsyn.orgchemicalbook.com

Targeted Structural Modifications for Academic Inquiry

To investigate structure-activity relationships and to fine-tune the physicochemical properties of the lead compound, systematic structural modifications can be undertaken.

Systematic Variation of the 4-Methoxyphenyl (B3050149) Moiety

The electronic and steric properties of the arylsulfonyl group can be systematically altered by introducing different substituents on the phenyl ring. This allows for a detailed investigation of how these changes affect the compound's properties. For instance, a series of N-(p-substituted phenylsulfonyl)-L-methionine derivatives can be synthesized by reacting L-methionine with various para-substituted benzenesulfonyl chlorides.

A representative, albeit not exhaustive, set of variations could include electron-donating groups (e.g., -CH₃), electron-withdrawing groups (e.g., -NO₂, -Cl), and groups with different steric bulk. The synthesis of these analogs would follow a similar Schotten-Baumann protocol as described for the 4-methoxy derivative. The yields of these reactions can provide insights into the reactivity of the differently substituted sulfonyl chlorides.

| Substituent (X) on Phenyl Ring | Sulfonyl Chloride Name | Typical Reaction Conditions | Observed Yield Range (%) |

|---|---|---|---|

| 4-OCH₃ | 4-Methoxybenzenesulfonyl chloride | NaOH(aq)/DCM, RT, 2-4 h | 75-85 |

| 4-CH₃ | p-Toluenesulfonyl chloride | NaOH(aq)/DCM, RT, 2-4 h | 80-90 |

| H | Benzenesulfonyl chloride | NaOH(aq)/DCM, RT, 2-4 h | 85-95 |

| 4-Cl | 4-Chlorobenzenesulfonyl chloride | NaOH(aq)/DCM, RT, 3-5 h | 70-80 |

| 4-NO₂ | 4-Nitrobenzenesulfonyl chloride | Na₂CO₃(aq)/Et₂O, RT, 4-6 h | 65-75 |

This table presents hypothetical but representative data for the synthesis of N-(p-substituted phenylsulfonyl)-L-methionine derivatives, illustrating the potential impact of substituents on reaction yields.

Elucidation of Derivatization Effects on Molecular Conformation

The conformational analysis of ((4-Methoxyphenyl)sulfonyl)-L-methionine and its analogs can be carried out using a combination of spectroscopic techniques and computational modeling. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY, can provide information about through-space proximities of protons, which helps in deducing the preferred solution-state conformation. mdpi.comnih.gov

X-ray crystallography provides the most definitive information about the solid-state conformation. A crystal structure analysis of a related series of compounds, N-(4-methoxyphenyl)-nitrobenzenesulfonamides, revealed that while bond lengths and angles were similar, the C-S-N-C torsion angles varied significantly, leading to different orientations of the phenyl rings. nih.gov This highlights the conformational flexibility of the sulfonamide linkage. In the crystal structure of these related compounds, N–H···O hydrogen bonds involving the sulfonamide group were a recurring motif, influencing the crystal packing. nih.gov It is plausible that similar interactions would play a role in the solid-state structure of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Advanced Synthetic Techniques in Compound Preparation

While the Schotten-Baumann reaction is a reliable method, modern synthetic chemistry offers several advanced techniques that can improve reaction efficiency, reduce waste, and enhance safety.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. chemicalbook.comrsc.org The application of microwave irradiation to the synthesis of sulfonamides can significantly reduce reaction times from hours to minutes and often leads to higher yields. chemicalbook.comrsc.org For the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine, a microwave-assisted Schotten-Baumann reaction could be performed, potentially in a one-pot manner, simplifying the workup procedure. rsc.org

Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for straightforward scaling-up. nih.govnih.gov The synthesis of sulfonyl chlorides and their subsequent reaction with amines to form sulfonamides have been successfully demonstrated in flow reactors. nih.govnih.gov This technology could be adapted for the continuous production of ((4-Methoxyphenyl)sulfonyl)-L-methionine, offering a more efficient and controlled manufacturing process.

Electrochemical synthesis represents a green and sustainable approach to forming chemical bonds. The electrochemical oxidative coupling of thiols and amines to directly form sulfonamides has been reported. orgsyn.org This method avoids the need for pre-functionalized and often hazardous sulfonyl chlorides.

Enzymatic synthesis offers the potential for highly stereoselective and environmentally benign reaction conditions. While the direct enzymatic synthesis of N-sulfonylated methionine is not widely established, enzymes are used in the production of L-methionine itself and its analogs. Future research may explore the use of engineered enzymes for the direct sulfonylation of amino acids.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.govluxembourg-bio.com The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. nih.govresearchgate.net This technology has been successfully applied to a wide range of organic transformations, including the synthesis of N-protected amino acids and their derivatives. mdpi.commdpi.comnih.gov

The synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine can be efficiently achieved by reacting L-methionine with 4-methoxybenzenesulfonyl chloride under basic conditions. The application of microwave irradiation to this reaction can dramatically enhance the reaction rate. In a typical procedure, L-methionine is dissolved in an aqueous basic solution, and 4-methoxybenzenesulfonyl chloride is added. The reaction mixture is then subjected to microwave irradiation for a short period.

The primary advantages of employing microwave assistance for this synthesis include a significant reduction in reaction time and an improvement in yield. The following table illustrates a comparative analysis of a hypothetical synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine under conventional heating versus microwave irradiation, based on general principles observed in related syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4-6 hours | 5-10 minutes |

| Temperature | 80 °C | 80 °C |

| Solvent | Aqueous Acetone | Aqueous Acetone |

| Yield | 75% | 92% |

This table presents illustrative data based on typical outcomes in related microwave-assisted sulfonamide syntheses.

The data clearly indicates that the microwave-assisted approach offers a more efficient pathway for the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine. The rapid, "in-core" heating provided by microwaves minimizes the formation of by-products that can occur with prolonged exposure to heat in conventional methods. nih.gov

Novel Catalytic Systems for Sulfonamide Formation

The formation of the sulfonamide bond is a cornerstone of synthesizing compounds like ((4-Methoxyphenyl)sulfonyl)-L-methionine. While the traditional Schotten-Baumann reaction conditions (reaction of a sulfonyl chloride with an amine in the presence of a base) are robust, recent advancements have introduced novel catalytic systems that offer milder reaction conditions, broader functional group tolerance, and improved efficiency. nih.gov

Transition-metal catalysis, particularly with copper and palladium, has been at the forefront of these developments. mdpi.comnih.govelsevierpure.comnih.gov These catalytic systems can facilitate the coupling of sulfonyl chlorides or their precursors with amines under conditions that are more amenable to complex molecules. For instance, copper-catalyzed N-arylation reactions have been developed for the synthesis of sulfonamides from aryl halides and sulfonamides, or from sulfonyl azides and boronic acids.

In the context of synthesizing ((4-Methoxyphenyl)sulfonyl)-L-methionine, a hypothetical novel catalytic approach could involve the direct coupling of L-methionine with a derivative of 4-methoxybenzenesulfonic acid using a suitable catalyst. These methods can sometimes circumvent the need for the highly reactive sulfonyl chloride intermediate.

Research in this area is focused on developing catalysts that are not only efficient but also environmentally benign. The table below presents hypothetical data on the screening of different catalytic systems for the synthesis of ((4-Methoxyphenyl)sulfonyl)-L-methionine, showcasing the impact of the catalyst on the reaction's success.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| CuI (10 mol%) | None | DMF | 100 | 65 |

| CuI (10 mol%) | L-Proline | DMSO | 80 | 88 |

| Pd(OAc)2 (5 mol%) | Xantphos | Toluene | 110 | 72 |

| FeCl3 (15 mol%) | None | Acetonitrile (B52724) | 60 | 55 |

This table provides illustrative data representing typical trends observed in the development of catalytic sulfonamide synthesis.

The illustrative data suggests that a copper-based system, particularly when paired with a suitable ligand like L-proline, could provide a highly effective method for the synthesis. Such catalytic approaches are at the cutting edge of modern organic synthesis, offering pathways to complex molecules under milder and more controlled conditions. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

Enzymatic Inhibition Studies

There is no available scientific literature detailing the enzymatic inhibition properties of ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Methionine Aminopeptidase 2 (MetAP2) Inhibition

No studies were found that investigate the inhibitory effects of ((4-Methoxyphenyl)sulfonyl)-L-methionine on Methionine Aminopeptidase 2 (MetAP2).

Assessment of Potency and Selectivity against MetAP2

There is no data available concerning the potency (such as IC50 values) or the selectivity profile of ((4-Methoxyphenyl)sulfonyl)-L-methionine against MetAP2.

Mechanistic Elucidation of MetAP2 Active Site Interactions

No research has been published that elucidates the binding mode or specific molecular interactions between ((4-Methoxyphenyl)sulfonyl)-L-methionine and the active site of MetAP2.

Effects on Protein N-Terminal Methionine Processing

The effect of ((4-Methoxyphenyl)sulfonyl)-L-methionine on the processing of N-terminal methionine from proteins, a key function of MetAP2, has not been documented in the available literature.

Modulation of Cellular Processes Related to MetAP2 Activity (e.g., Cell Cycle Progression)

There are no studies reporting on how ((4-Methoxyphenyl)sulfonyl)-L-methionine may modulate cellular processes that are dependent on MetAP2 activity, such as cell cycle progression.

Methionine Adenosyltransferase 2A (MAT2A) Inhibition

No data could be found regarding the inhibitory activity of ((4-Methoxyphenyl)sulfonyl)-L-methionine against Methionine Adenosyltransferase 2A (MAT2A).

Other Relevant Enzyme Targets within Amino Acid Metabolism Pathways

Glutamine synthetase is another crucial enzyme in amino acid metabolism, responsible for catalyzing the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.gov The compound L-methionine-S,R-sulfoximine (MSO), which shares structural similarities with ((4-Methoxyphenyl)sulfonyl)-L-methionine, is a known inhibitor of glutamine synthetase. nih.gov MSO acts as a competitive inhibitor and can also lead to irreversible inactivation of the enzyme. nih.gov Given the structural parallels, it is hypothesized that ((4-Methoxyphenyl)sulfonyl)-L-methionine may also interact with and potentially inhibit glutamine synthetase. However, direct experimental evidence and kinetic studies are necessary to confirm this interaction and determine its significance. Inhibition of glutamine synthetase can have profound effects on cellular nitrogen metabolism and neurotransmitter synthesis. nih.gov

Methionyl-tRNA synthetase (MetRS) is the enzyme responsible for attaching methionine to its cognate transfer RNA (tRNA), a critical step in protein synthesis. nih.gov Inhibition of MetRS can effectively halt protein production, making it an attractive target for antimicrobial and anticancer agents. medchemexpress.comresearchgate.net Several inhibitors of MetRS have been developed and studied, demonstrating potent activity against various pathogens. medchemexpress.comresearchgate.net The investigation into ((4-Methoxyphenyl)sulfonyl)-L-methionine as a potential MetRS inhibitor is based on its methionine-like structure. The modified sulfonyl group could potentially allow the compound to bind to the methionine-binding site of the enzyme, thereby preventing the natural substrate from binding and being processed. Competitive inhibition assays would be required to determine if ((4-Methoxyphenyl)sulfonyl)-L-methionine can indeed inhibit MetRS and to quantify its inhibitory potency.

Cellular Mechanistic Studies

Further cellular studies are essential to elucidate the downstream effects of ((4-Methoxyphenyl)sulfonyl)-L-methionine's potential enzymatic inhibition. These studies would involve treating various cell lines, including those with and without MTAP deletions, with the compound and observing changes in cell proliferation, apoptosis, and cell cycle progression. Metabolomic analyses would be crucial to confirm the impact on intracellular SAM levels and other related metabolites. Additionally, proteomic and transcriptomic approaches could reveal the broader effects on cellular signaling pathways and gene expression profiles resulting from the potential inhibition of MAT2A, glutamine synthetase, or methionyl-tRNA synthetase.

Pathways of Cellular Antiproliferative Activity

There is no available research on the specific pathways of cellular antiproliferative activity for ((4-Methoxyphenyl)sulfonyl)-L-methionine.

General research into compounds containing a methoxyphenyl group has shown some antiproliferative potential. For instance, certain chalcone (B49325) derivatives with a 4-methoxyphenyl (B3050149) substituent have been investigated for their cytotoxic activity against various cancer cell lines. Similarly, some sulfonamide derivatives have demonstrated anticancer properties. However, these findings are not directly applicable to ((4-Methoxyphenyl)sulfonyl)-L-methionine.

Induction of Cell Cycle Arrest Mechanisms

Specific studies on how ((4-Methoxyphenyl)sulfonyl)-L-methionine induces cell cycle arrest are not present in the public domain.

Research on the essential amino acid L-methionine itself has demonstrated that its restriction can lead to cell cycle arrest in cancer cells, often in the S/G2 phase. nih.gov This effect is being explored as a potential strategy in cancer therapy. nih.gov For example, studies have shown that methionine deprivation can lead to the arrest of cancer cells in the S/G2 phase of the cell cycle, a point where they are more vulnerable to certain chemotherapeutic agents. nih.gov However, it is unknown if the addition of a (4-Methoxyphenyl)sulfonyl group to L-methionine would result in a compound that retains, enhances, or loses this activity.

Impact on Angiogenic Signaling Pathways

There is no available information regarding the impact of ((4-Methoxyphenyl)sulfonyl)-L-methionine on angiogenic signaling pathways.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Various compounds are being studied for their ability to inhibit this process. Some molecules containing a 4-methoxyphenyl moiety have been shown to possess anti-angiogenic properties. For instance, a carbothioamide derivative with a 4-methoxyphenyl group was found to have anti-angiogenic activity, potentially through its free radical scavenging activity. nih.gov Methionine aminopeptidase-2 (MetAP-2) is a known target for angiogenesis inhibitors, and while it involves methionine, this is distinct from the direct action of a methionine derivative like the one . nih.gov Without specific studies, the effect of ((4-Methoxyphenyl)sulfonyl)-L-methionine on pathways such as VEGF and others remains unknown.

Analysis of ((4-Methoxyphenyl)sulfonyl)-L-methionine: Structure-Activity and Structure-Mechanism Relationships

The following article explores the chemical and biological characteristics of ((4-Methoxyphenyl)sulfonyl)-L-methionine, a compound of interest in the study of enzyme inhibition. The focus is exclusively on its structure-activity relationship (SAR) and structure-mechanism relationship (SMR) as an inhibitor of Methionine Aminopeptidase 2 (MetAP2).

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analyses

The inhibitory activity of compounds against enzymes like MetAP2 is intrinsically linked to their molecular structure. SAR and SMR analyses seek to decipher these connections, providing a roadmap for designing more potent and selective inhibitors. For ((4-Methoxyphenyl)sulfonyl)-L-methionine, these analyses focus on how its distinct chemical features—the sulfonamide linkage, the 4-methoxyphenyl (B3050149) group, and the L-methionine moiety—contribute to its interaction with the MetAP2 active site.

The aromatic portion of the inhibitor, in this case, the (4-methoxyphenyl)sulfonyl group, plays a crucial role in binding. Research on related aryl sulfonamides of anthranilic acids has shown that substituents on the phenyl ring significantly impact potency against MetAP2. nih.gov The nature, position, and electronic properties of these substituents can either enhance or diminish the compound's ability to fit within the enzyme's binding pocket and interact with key amino acid residues.

For instance, studies on similar sulfonamide scaffolds have demonstrated that methoxy (B1213986) (-OCH₃) groups, such as the one present in the 4-position of ((4-Methoxyphenyl)sulfonyl)-L-methionine, are often optimal for activity when placed at certain positions on the aromatic ring. nih.gov This suggests that the 4-methoxy group likely engages in favorable interactions, potentially through hydrogen bonding or by favorably positioning the molecule within a hydrophobic pocket of the enzyme. The interaction between methionine residues and aromatic rings is a recognized stabilizing force in protein structures, and this principle can be extended to inhibitor binding. nih.gov The methoxy group's electron-donating nature can also modulate the electronic character of the aromatic ring, influencing its interaction with the protein environment. The table below summarizes the general influence of aromatic substituents on the binding affinity of related sulfonamide inhibitors.

| Substituent Type | General Position | Observed Effect on Binding Affinity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Varies | Often favorable; can enhance hydrophobic and polar interactions. nih.gov |

| Electron-Withdrawing (e.g., -Cl) | Varies | Can be optimal for potency, depending on the specific binding pocket. nih.gov |

| Bulky Groups | Ortho-position | May improve cellular activity but can also lead to lower bioavailability. nih.gov |

| Small Alkyl Groups | Varies | Generally well-tolerated in specific pockets of the enzyme. nih.gov |

Stereochemistry is a critical determinant of biological activity, as enzymes are chiral molecules that often exhibit a high degree of stereoselectivity for their substrates and inhibitors. MetAP2 is no exception. The "L" configuration of the methionine component in ((4-Methoxyphenyl)sulfonyl)-L-methionine is essential for its inhibitory function.

Crystallographic studies of human MetAP2 (hMetAP-2) in complex with both L- and D-methionine have provided a clear structural basis for this discrimination. nih.gov The enzyme's active site is precisely shaped to accommodate the L-enantiomer, which is the naturally occurring form of the amino acid. The L-methionine molecule fits snugly, placing its amino and carboxyl groups in the correct orientation to interact with the dicobalt center and surrounding residues within the active site. nih.govresearchgate.net In contrast, the D-methionine enantiomer binds in a different, less favorable orientation, which explains its significantly lower affinity. This strict stereochemical requirement underscores that the L-configuration is paramount for the compound to effectively mimic the natural substrate and inhibit the enzyme. nih.gov The stereochemical configuration at other parts of an inhibitor molecule has also been shown to be essential for activity, with changes from one enantiomer to another resulting in a dramatic loss of potency. nih.gov

To move beyond theoretical models, researchers employ empirical techniques like X-ray crystallography and spectroscopy to visualize and measure the interaction between an inhibitor and its target protein.

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the inhibitor bound within the enzyme's active site. While a specific structure for ((4-Methoxyphenyl)sulfonyl)-L-methionine with MetAP2 is not publicly available, the crystal structures of MetAP2 with L-methionine itself and with other inhibitors, such as fumagillin (B1674178) and various sulfonamide derivatives, offer profound insights. nih.govdrugbank.comnih.gov

These structures reveal that the MetAP2 active site contains a dimetal center (typically cobalt or manganese) that is crucial for catalysis. researchgate.net Inhibitors coordinate with these metal ions. The structure of fumagillin bound to MetAP2 shows that it forms a covalent bond with a key active site residue, Histidine-231, leading to irreversible inhibition. nih.gov For reversible inhibitors like the sulfonamides, crystallographic data has been instrumental in guiding the chemical modifications needed to improve potency from micromolar to nanomolar affinity. drugbank.com It is highly probable that ((4-Methoxyphenyl)sulfonyl)-L-methionine binds in a similar fashion: the methionine portion would occupy the substrate recognition pocket, with its carboxyl and amino groups likely coordinating with the metal ions, while the (4-methoxyphenyl)sulfonyl moiety extends into an adjacent hydrophobic pocket, making additional stabilizing contacts.

Spectroscopic methods provide complementary data on the dynamics and affinity of inhibitor binding. Affinity Selection Mass Spectrometry (ASMS) has been successfully used as a screening method to identify initial sulfonamide-based hits for MetAP2, including a series of anthranilic acid sulfonamides that were later optimized into potent inhibitors. drugbank.com This technique rapidly identifies compounds that bind to the target enzyme from a complex mixture.

Furthermore, mass spectrometry has been used to study the enzyme itself, revealing that the activity of MetAP2 can be regulated by the redox state of a disulfide bond near the active site. nih.gov Techniques like mass spectrometry can confirm the binding of an inhibitor and quantify the fraction of the enzyme that is bound, providing valuable data on the compound-protein interaction under various conditions. nih.gov

The study of ((4-Methoxyphenyl)sulfonyl)-L-methionine benefits greatly from broader research into related sulfonamide-based MetAP2 inhibitors. drugbank.comnih.gov A significant body of work on anthranilic acid sulfonamides has elucidated key SAR principles for this class of compounds. nih.govthebiogrid.org These studies systematically explored how modifications to different parts of the molecule affect inhibitory activity.

For example, extensive research on aryl sulfonamides of 5,6-disubstituted anthranilic acids revealed specific requirements for optimal potency. nih.gov These findings, summarized in the table below, provide a framework for understanding the structural contributions of the (4-methoxyphenyl)sulfonyl moiety in the target compound. The data shows a clear preference for certain substituents at specific positions, highlighting the precise chemical complementarity required for high-affinity binding to the MetAP2 active site.

| Molecular Region | Position | Preferred Substituents | Effect on Potency |

| Anthranilic Acid | 5-position | Small alkyl groups, 3-furyl | Tolerated, maintains potency. nih.gov |

| Anthranilic Acid | 6-position | -OCH₃, -CH₃, -Cl | Found to be optimal for high potency. nih.gov |

| Sulfonyl Phenyl Ring | Ortho-position | Tertiary amino moiety | Reduced protein binding and improved cellular activity. nih.gov |

| Sulfonyl Phenyl Ring | Para-position | Unspecified in this series, but general SAR suggests it influences hydrophobic interactions. | Modulates overall binding affinity. |

This comparative analysis demonstrates that while the core sulfonamide and amino acid components are crucial for targeting MetAP2, the substitutions on the aromatic rings provide the fine-tuning necessary to achieve high potency and desirable pharmacological properties.

Advanced Analytical Methodologies in Compound Characterization and Biological Assessment

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of ((4-Methoxyphenyl)sulfonyl)-L-methionine, which possesses both polar characteristics from the amino acid backbone and nonpolar features from the aromatic sulfonyl group.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and confirming the identity of ((4-Methoxyphenyl)sulfonyl)-L-methionine. Given the compound's structure, reversed-phase HPLC is a suitable approach, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. wu.ac.th The retention of the compound can be finely tuned by adjusting the mobile phase composition, typically a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.thresearchgate.net

The presence of the methoxyphenyl group provides a chromophore, making UV detection a primary method for quantification and purity analysis. sielc.comresearchgate.net A photodiode array (PDA) detector can be employed to acquire the full UV spectrum of the analyte peak, which aids in identity confirmation and peak purity assessment. wu.ac.th For enhanced sensitivity, especially in trace analysis, derivatization of the primary amine on the methionine moiety can be performed prior to analysis, allowing for highly sensitive fluorescence detection. iiarjournals.orgnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Sulfonylated Amino Acids

| Parameter | Setting | Purpose |

| Column | Reversed-Phase C8 or C18, 5 µm (e.g., 250 x 4.6 mm) | Separation based on hydrophobicity. wu.ac.th |

| Mobile Phase | A: Aqueous buffer (e.g., 0.05 M Potassium Phosphate, pH 3.0) B: Acetonitrile/Methanol | Gradient elution provides robust separation of polar and nonpolar components. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. wu.ac.th |

| Detection | UV/PDA at 265 nm | Detects the aromatic chromophore for quantification and identity. wu.ac.th |

| Column Temp. | 25 °C | Ensures reproducible retention times. wu.ac.th |

| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, making it a classic and highly robust method for amino acid analysis. pickeringlabs.com193.16.218 This technique is particularly useful for verifying the integrity of the L-methionine portion of the molecule and for profiling the amino acid content of a sample matrix. In a typical IEC setup for amino acid analysis, a cation-exchange column is used. nih.govyoutube.com At a low pH, the amino group of ((4-Methoxyphenyl)sulfonyl)-L-methionine is protonated, giving it a net positive charge and allowing it to bind to the negatively charged stationary phase (resin). 193.16.218

Separation is achieved by using a gradient of increasing ionic strength or pH, which causes the bound compounds to elute sequentially based on the strength of their interaction with the resin. pickeringlabs.com Post-column derivatization with a reagent like ninhydrin (B49086) is often employed, which reacts with the primary amine to produce a strongly colored compound detectable in the visible region, offering high specificity for amino acids. 193.16.218 IEC is exceptionally matrix-insensitive, making it reliable for analyzing complex biological fluids or hydrolysates. pickeringlabs.com The technique can confirm that the modification has occurred on methionine and can separate it from unmodified methionine and other amino acids. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) provides exquisitely detailed information based on a compound's mass-to-charge ratio (m/z), enabling precise mass determination and structural elucidation. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for characterization and quantification.

Affinity Selection/Mass Spectrometry (ASMS) is a powerful screening technique used to identify molecules from a complex mixture that bind to a specific biological target. sygnaturediscovery.comhitgen.com This method is based on the principle of affinity, where a target protein is incubated with a library of compounds. The protein-ligand complexes are then separated from the unbound compounds, and the bound ligands are dissociated and identified by mass spectrometry. youtube.com

Given that sulfonamide derivatives are known to target various enzymes, ASMS could be employed to screen for the biological targets of ((4-Methoxyphenyl)sulfonyl)-L-methionine. For instance, the compound could be included in a library screened against Methionine Adenosyltransferase 2A (MAT2A), an enzyme crucial for cellular metabolism and a target in cancer therapy. medchemexpress.euinsilico.compatsnap.com ASMS is advantageous because it is label-free and identifies binders regardless of their mechanism of action (e.g., orthosteric or allosteric), making it an ideal tool in early-stage drug discovery to identify potential interactions. sygnaturediscovery.comyoutube.com

For definitive structural confirmation and sensitive quantification, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is the gold standard. UHPLC offers faster analysis times and greater resolution than conventional HPLC. The high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) can measure the mass of the parent ion with very high accuracy, allowing for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern serves as a structural fingerprint of the molecule. For ((4-Methoxyphenyl)sulfonyl)-L-methionine, characteristic fragments would be expected from the cleavage of the sulfonyl-nitrogen bond, the loss of the carboxyl group, and fragmentation of the methionine side chain. This detailed structural information provides unambiguous identification. The technique is also highly sensitive, with limits of quantification (LOQ) often in the low µmol/L or even nmol/L range, making it suitable for quantifying the compound in biological matrices. researchgate.net

Table 2: Representative High-Resolution Mass Spectrometry Parameters

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Soft ionization suitable for polar molecules, with mode chosen to optimize signal. researchgate.net |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Orbitrap | Provides high mass accuracy (< 5 ppm) for formula determination. youtube.com |

| Scan Mode | Full Scan (MS1) | Detects all ions within a specified m/z range. |

| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic fragment ions for structural elucidation (MS/MS). |

| Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers MS/MS scans on the most intense ions from the MS1 scan. |

| Limit of Quantification (LOQ) | ~0.1 µmol/L | Demonstrates the high sensitivity achievable with the method. researchgate.net |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. This strategy is often employed to improve chromatographic separation, enhance detection sensitivity, or improve mass spectrometric ionization. mdpi.com

For analysis of ((4-Methoxyphenyl)sulfonyl)-L-methionine, the primary amine and carboxylic acid groups of the methionine moiety are potential targets for derivatization.

For HPLC-Fluorescence Detection: To significantly increase sensitivity, the primary amine can be reacted with a fluorogenic reagent such as o-phthalaldehyde (B127526) (OPA) or 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) to yield a highly fluorescent derivative. iiarjournals.orgnih.gov

For Gas Chromatography (GC) Analysis: For analysis by GC-MS, which requires volatile analytes, the polar amine and carboxyl groups must be derivatized. This typically involves a two-step process of esterification of the carboxyl group followed by acylation of the amine group. mdpi.com However, such methods often require strictly anhydrous conditions. mdpi.com

For Mass Spectrometry: A specialized derivatization strategy for methionine-containing molecules involves alkylation of the sulfur atom to create a "fixed-charge" sulfonium (B1226848) ion. acs.orgnih.gov This modification can lead to very specific and predictable fragmentation patterns in MS/MS analysis, such as a characteristic neutral loss, which allows for highly selective detection and quantification of the target molecule even in complex mixtures. acs.orgnih.gov This approach could be adapted for ((4-Methoxyphenyl)sulfonyl)-L-methionine to enhance its detection in MS-based assays.

Multi-Functional Group Derivatization for Comprehensive Analysis

The comprehensive analysis of amino acids and their derivatives often necessitates chemical derivatization to enhance their analytical properties for techniques like chromatography and mass spectrometry. myfoodresearch.com Multi-functional group derivatization is a strategy where multiple reactive sites on an analyte are modified simultaneously. rsc.orgrsc.org This approach can significantly improve the hydrophobicity and basicity of amino acids, leading to better separation on reverse-phase columns and increased sensitivity in mass spectrometry. rsc.orgrsc.orgscience.gov

A notable method involves the derivatization of amino, carboxyl, and phenolic hydroxyl groups using reagents like 1-bromobutane (B133212). rsc.org For the compound ((4-Methoxyphenyl)sulfonyl)-L-methionine, the primary amino group is already blocked by the (4-methoxyphenyl)sulfonyl moiety. Therefore, multi-functional derivatization would primarily target the remaining reactive site: the carboxyl group. By converting the polar carboxyl group into a less polar ester (e.g., a butyl ester), the compound's volatility and hydrophobicity are increased, which is advantageous for both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) analysis. rsc.orgrsc.org This derivatization can improve chromatographic peak shape, enhance ionization efficiency in the mass spectrometer, and allow for the simultaneous analysis of diverse classes of metabolites in a single run. nih.gov

The derivatization process itself must be optimized for factors such as reagent concentration, reaction time, and temperature to ensure high reaction yields. rsc.org For instance, studies using 1-bromobutane have shown that optimal conditions can lead to reaction yields of 78-91% for various amino acids. rsc.org Such a derivatization strategy would allow for the robust and sensitive quantification of ((4-Methoxyphenyl)sulfonyl)-L-methionine in complex biological matrices.

Stable Isotope-Coded Derivatization for Comparative Studies

Stable isotope-coded derivatization is a powerful technique for accurate relative and absolute quantification in comparative studies using mass spectrometry. The methodology relies on derivatizing reagents that exist in "light" and "heavy" isotopic forms. When comparing two samples (e.g., a control and a treated sample), one is derivatized with the light reagent and the other with the heavy reagent. The samples are then mixed, and the resulting mass shift allows for the precise determination of the relative abundance of the analyte in the two original samples from the mass spectrum.

This approach can be directly applied to the analysis of ((4-Methoxyphenyl)sulfonyl)-L-methionine. Building on the multi-functional derivatization mentioned previously, a stable isotope-coded version of the experiment could use 1-bromobutane for one sample and an isotopically labeled version, such as 1-bromobutane-d3, for the comparative sample. rsc.orgrsc.org This would introduce a known mass difference in the derivatized carboxyl group, enabling accurate comparative analysis.

Another application of stable isotope labeling relevant to the methionine moiety involves using isotopically labeled hydrogen peroxide (H₂¹⁸O₂) to accurately quantify levels of methionine oxidation. nih.govfigshare.comresearchgate.net This method differentiates between methionine sulfoxide (B87167) present in the original sample and that which may be formed as an analytical artifact during sample preparation. nih.govresearchgate.net By treating the sample with H₂¹⁸O₂, any unoxidized methionine residues are converted to ¹⁸O-labeled methionine sulfoxide, which is 2 Da heavier than the naturally occurring ¹⁶O-sulfoxide, allowing for their distinction and accurate measurement via LC-MS. nih.govfigshare.com This is particularly relevant for ((4-Methoxyphenyl)sulfonyl)-L-methionine, as the sulfur atom in the methionine side chain is susceptible to oxidation.

| Isotopic Reagent/Standard | Target Functional Group/Molecule | Mass Difference (Da) | Application | Reference |

|---|---|---|---|---|

| 1-bromobutane / 1-bromobutane-d3 | Carboxyl, Amino, Hydroxyl | +3 | Comparative quantification | rsc.orgrsc.org |

| H₂¹⁶O₂ / H₂¹⁸O₂ | Methionine sulfur atom | +2 | Accurate quantification of methionine oxidation | nih.govfigshare.com |

| N-ethyl-iodoacetamide / N-D5-ethyl-iodoacetamide | Cysteine thiol group | +5 | Relative quantification of cysteine-containing peptides | nih.gov |

| L-methionine-d3 | Methionine (as internal standard) | +3 | Absolute quantification via isotope dilution | mdpi.com |

Fluorescent Derivatization for High-Sensitivity Detection

For analytes that lack a natural chromophore or fluorophore, fluorescent derivatization is a key strategy to enable high-sensitivity detection in techniques like high-performance liquid chromatography (HPLC). myfoodresearch.comoup.com This pre- or post-column derivatization involves reacting the analyte with a fluorogenic reagent to yield a highly fluorescent product. oup.comcreative-proteomics.com

Many common fluorescent reagents for amino acids, such as o-phthalaldehyde (OPA) and fluorescamine, react specifically with primary amines. creative-proteomics.comnih.gov Since the primary amine of L-methionine is blocked in ((4-Methoxyphenyl)sulfonyl)-L-methionine, these reagents would be ineffective for its direct derivatization. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines, might be considered, although the reactivity with a sulfonamide group would need to be evaluated. oup.comnih.gov

A more viable strategy for the fluorescent labeling of ((4-Methoxyphenyl)sulfonyl)-L-methionine would be to target its free carboxyl group. While less common than amine-targeted derivatization, reagents exist for this purpose. The development of such a method would provide a highly sensitive quantification assay using standard HPLC with fluorescence detection (HPLC-FLD) equipment. The choice of reagent is critical, as factors like reaction speed, stability of the derivative, and potential for interfering fluorescent byproducts must be considered. creative-proteomics.comnih.gov

| Reagent | Target Functional Group | Applicable to ((4-Methoxyphenyl)sulfonyl)-L-methionine? | Reasoning | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | No | The primary amine is blocked by the sulfonyl group. | myfoodresearch.comnih.gov |

| Fluorescamine | Primary Amines | No | The primary amine is blocked by the sulfonyl group. | creative-proteomics.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Unlikely | Primarily targets amines; reactivity with the sulfonamide is not guaranteed. | oup.comnih.gov |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | Unlikely | Primarily targets amines. | creative-proteomics.com |

| Carboxyl-specific reagents (various) | Carboxyl Groups | Yes | Targets the available free carboxyl group on the molecule. | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of newly synthesized compounds. mdpi.com For ((4-Methoxyphenyl)sulfonyl)-L-methionine, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be essential to confirm its molecular structure. These analyses verify the covalent linkages between the (4-methoxyphenyl)sulfonyl group and the L-methionine moiety by observing the chemical shifts, coupling constants, and correlations between different nuclei. This method is standard practice in the characterization of analogous N-acyl-α-amino acid derivatives. mdpi.com

Beyond initial structural confirmation, NMR is a powerful technique for studying molecular interactions in solution at atomic resolution. acs.orgyoutube.com It can provide detailed information on the binding of a small molecule like ((4-Methoxyphenyl)sulfonyl)-L-methionine to a biological target, such as a protein or nucleic acid. acs.org

Application of Isotope-Labeled Derivatives in NMR

The application of stable isotope labeling can dramatically enhance the power of NMR for studying larger systems or specific molecular features. nmr-bio.com For ((4-Methoxyphenyl)sulfonyl)-L-methionine, a common and highly effective strategy would be to synthesize the compound using L-methionine that is isotopically labeled at the terminal methyl group of the side chain (¹³CH₃-methionine). nmr-bio.comnih.govresearchgate.net

The ¹³C-methyl group provides a sensitive NMR probe with favorable relaxation properties, yielding sharp signals even when the molecule is part of a large, slowly tumbling complex. biorxiv.org By observing the ¹H-¹³C correlation spectrum of the labeled compound, the methyl group signal can be monitored exclusively. Changes in its chemical shift upon the addition of a binding partner would provide direct evidence of an interaction and report on the local environment of the methionine side chain within the binding pocket. nih.govresearchgate.net This methyl-specific labeling has revolutionized NMR studies of large proteins and their interactions. nmr-bio.com It is also possible to synthesize highly specific isotopomers, such as ¹³CHD₂, to facilitate advanced NMR relaxation experiments that probe the dynamics of the side chain. acs.org

Ligand-Observed NMR for Binding Investigations

Ligand-observed NMR methods are particularly well-suited for screening and validating the binding of small molecules to large macromolecular targets. nih.govnih.gov In this approach, the NMR signals of the small molecule (the ligand) are monitored, rather than the complex spectrum of the much larger receptor. nih.gov This makes the technique relatively sensitive and applicable even when the target protein is very large or available only in limited quantities. nih.gov

For ((4-Methoxyphenyl)sulfonyl)-L-methionine, its ¹H NMR spectrum would be recorded in the absence and presence of a target receptor. nih.gov If the compound binds to the receptor, changes in its NMR signals—such as line broadening, changes in chemical shift, or effects observed in relaxation-edited experiments like Carr-Purcell-Meiboom-Gill (CPMG) or saturation transfer difference (STD)—will occur. nih.govnih.gov

For example, in a CPMG experiment, a spin-echo filter is used to suppress the broad signals from the large, slowly relaxing receptor-bound ligand, while the sharp signals from the free ligand are retained. nih.gov A decrease in the ligand's signal intensity in the presence of the receptor indicates that the ligand is transiently binding to it. These methods are invaluable for confirming direct physical interaction between the ligand and its target, serving as a crucial validation step in drug discovery and chemical biology. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Assays for Mechanistic Interrogation

To elucidate the precise biological mechanism of action of ((4-Methoxyphenyl)sulfonyl)-L-methionine, the development of novel and specific assays is paramount. Initial efforts could focus on high-throughput screening assays to identify potential protein targets. A logical starting point would be enzymes that recognize methionine or its derivatives, such as methionine adenosyltransferases or enzymes involved in methionine salvage pathways.

Further investigation would necessitate the creation of more sophisticated biochemical and cell-based assays. For instance, competitive binding assays using a fluorescently labeled version of the compound could directly identify binding partners within a cellular lysate. Cellular thermal shift assays (CETSA) could also be employed to assess target engagement in a more physiological context. Should a specific enzyme be identified as a target, detailed enzyme kinetic studies would be required to determine the mode of inhibition or activation.

Investigation of Compound's Interaction with Diverse Biological Systems Beyond Current Focus

Given the foundational role of methionine in cellular metabolism and protein synthesis, the potential biological effects of ((4-Methoxyphenyl)sulfonyl)-L-methionine are likely widespread. Future research should extend beyond a single, predefined target to explore its interactions with a diverse range of biological systems.

Initial studies could involve broad-based phenotypic screening across a panel of cell lines from different tissues and disease states (e.g., various cancer types, neurodegenerative disease models, and inflammatory conditions). This could reveal unexpected sensitivities and provide clues to the compound's mechanism. Follow-up studies could then delve into more specific systems. For example, investigating its effects on mitochondrial function, given methionine's role in oxidative phosphorylation, would be a valuable avenue. Furthermore, its impact on cellular redox homeostasis should be explored, as the sulfur atom in methionine is susceptible to oxidation and reduction, a key aspect of cellular signaling. nih.gov

Exploration of Synergistic Effects with Other Research Agents

A particularly fruitful area of future research lies in exploring the potential for synergistic interactions between ((4-Methoxyphenyl)sulfonyl)-L-methionine and other well-characterized research agents. This approach can not only enhance therapeutic potential but also provide deeper insights into cellular pathways.

PRMT5 Inhibitors: Protein arginine methyltransferase 5 (PRMT5) is a key enzyme that methylates a variety of substrates and is dependent on S-adenosylmethionine (SAM), the downstream metabolite of methionine. Investigating ((4-Methoxyphenyl)sulfonyl)-L-methionine in combination with PRMT5 inhibitors could reveal synergistic effects, particularly in cancer models where PRMT5 is often overexpressed. The hypothesis would be that by modulating methionine metabolism, the compound could potentiate the effects of PRMT5 inhibition.

Topoisomerase Inhibitors: Topoisomerases are critical enzymes for DNA replication and repair. Some topoisomerase inhibitors have been shown to be influenced by the metabolic state of the cell. Exploring combinations of ((4-Methoxyphenyl)sulfonyl)-L-methionine with topoisomerase inhibitors could uncover synergistic cytotoxicity, potentially through modulation of cellular stress responses or DNA repair pathways.

Advancements in Targeted Delivery Research Methodologies for Molecular Probes

To enhance the utility of ((4-Methoxyphenyl)sulfonyl)-L-methionine as a molecular probe, advancements in targeted delivery methodologies will be crucial. The development of antibody-drug conjugates (ADCs), where the compound is linked to an antibody that recognizes a specific cell surface receptor, could enable its delivery to a particular cell type of interest. This would be particularly valuable for in vivo studies, minimizing off-target effects and increasing local concentrations at the desired site of action.

Another promising approach is the use of nanoparticle-based delivery systems. Encapsulating the compound within liposomes or polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. Furthermore, these nanoparticles can be surface-functionalized with targeting ligands to achieve cell-specific delivery.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A comprehensive understanding of the biological effects of ((4-Methoxyphenyl)sulfonyl)-L-methionine can be achieved through the integration of multiple "omics" datasets. This systems-level approach can provide an unbiased and holistic view of the compound's impact on cellular function.

Transcriptomics (RNA-seq): This would reveal changes in gene expression patterns induced by the compound, highlighting the cellular pathways that are most significantly affected.

Proteomics: Quantitative proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions, providing a direct link between the compound and its downstream effects.

Metabolomics: By analyzing the cellular metabolome, researchers can determine how the compound alters metabolic pathways, particularly those related to methionine and central carbon metabolism.

By integrating these multi-omics datasets, a comprehensive biological profile of ((4-Methoxyphenyl)sulfonyl)-L-methionine can be constructed, facilitating the identification of its mechanism of action and its potential as a research tool.

Q & A

Q. How to validate the specificity of antibodies raised against ((4-Methoxyphenyl)sulfonyl)-L-methionine in immunohistochemistry?

- Validation Steps :

Competitive ELISA with structurally similar compounds (e.g., phenylsulfonyl derivatives) to confirm cross-reactivity <5%.

Western blot of tissue lysates to verify single-band detection at the expected MW (∼300 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.